3-Phenylpropanamide
Overview
Description
3-Phenylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229316. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines : Hajji et al. (2002) studied the reactivity of a derivative of 3-Phenylpropanamide against different electrophiles, resulting in the synthesis of hexahydro-4-pyrimidinones and oxazolidines. These findings contribute to organic synthesis and pharmaceutical research (Hajji et al., 2002).
Development of Synthetic Analgesics : Van Bever et al. (1974) synthesized diastereoisomers and enantiomers of compounds related to this compound, evaluating their analgesic activity. This research is significant in developing potent analgesics (Van Bever, Niemegeers, & Janssen, 1974).
Antimicrobial Applications : Fuloria et al. (2009) investigated the antimicrobial properties of derivatives of this compound, indicating potential applications in developing antibacterial and antifungal agents (Fuloria et al., 2009).
Synthesis of Kojic Acid Derivatives : Li et al. (2013) developed an environmentally friendly method for synthesizing this compound derivatives, contributing to green chemistry and pharmaceutical applications (Li et al., 2013).
Crystal Structure and Spectral Analysis : Demir et al. (2016) conducted structural, spectral, and computational studies on a this compound compound, providing insights into its molecular properties (Demir et al., 2016).
Ring Enlargement in Chemical Synthesis : Mekhael et al. (2002) described a synthetic approach involving this compound derivatives for producing 2,3-Dihydroindol-2-ones, showcasing its utility in organic synthesis (Mekhael et al., 2002).
Fungal Reduction of β-Keto Amides : Quirós et al. (1997) explored the reduction of β-keto amides, including this compound, using the fungus Mortierella isabellina, indicating its potential in biocatalysis and chiral synthesis (Quirós et al., 1997).
Inhibitory Activities on NF-κB Transcriptional Activity : Choi et al. (2015) synthesized this compound derivatives and evaluated their inhibitory activities on LPS-induced NF-κB transcriptional activity, suggesting therapeutic applications in inflammation and immune response modulation (Choi et al., 2015).
Oxindoles Synthesis via Oxidative Cross-Coupling : Wang et al. (2021) reported a novel method for synthesizing 3,3-disubstituted oxindole derivatives from phenylpropanamide, contributing to advancements in organic synthesis (Wang et al., 2021).
Mechanism of Action
Target of Action
3-Phenylpropanamide, also known as Phenylpropanolamine, primarily targets the alpha-adrenergic receptors in the mucosa of the respiratory tract . It acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . The compound has been used as a decongestant and appetite suppressant .
Mode of Action
This compound interacts with its targets by stimulating the alpha-adrenergic receptors, which leads to vasoconstriction, reduction of tissue hyperemia, edema, and nasal congestion, and an increase in nasal airway patency . It also indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect .
Biochemical Pathways
The compound is part of the phenylpropanoid metabolic pathway, which is derived from the amino acids phenylalanine and tyrosine . Phenylalanine ammonia-lyase (PAL) is an enzyme that transforms L-phenylalanine and tyrosine into trans-cinnamic acid and p-coumaric acid, respectively .
Pharmacokinetics
It’s known that the compound is metabolically activated to form an electrophile that preferentially reacts with endoplasmic reticulum proteins .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the ATF6-target gene, BiP . This is achieved through a mechanism involving localized metabolic activation and selective covalent modification of endoplasmic reticulum resident proteins that regulate ATF6 activity .
Action Environment
It’s known that the compound’s action can be influenced by the metabolic environment within the body .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Phenylpropanamide is involved in the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes
Cellular Effects
Phenylpropanoids, a group of compounds to which this compound belongs, are known to play a role in plant defense and structural support . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the phenylpropanoid pathway, in which this compound participates, involves a series of enzymatic reactions that convert the amino acid phenylalanine into p-coumaroyl-CoA
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway . This pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into p-coumaroyl-CoA
Properties
IUPAC Name |
3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBCOSBNVFEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144517 | |
Record name | beta-Phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-93-2 | |
Record name | 3-Phenylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Phenylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Phenylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T611KTZ61K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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